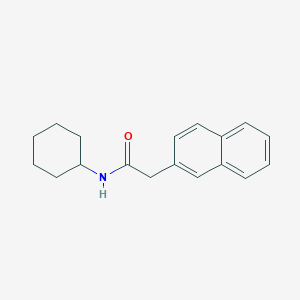

N-cyclohexyl-2-naphthalen-2-yl-acetamide

Description

¹H NMR Analysis

Key proton environments include:

¹³C NMR Analysis

DEPT-135 Analysis

- Positive signals : CH₃ (absent), CH (naphthalene protons, δ 125–135 ppm).

- Negative signals : CH₂ (methylene group, δ 3.6–3.9 ppm).

Table 3: Representative NMR Chemical Shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT Signal |

|---|---|---|---|

| N–H (amide) | 5.8–6.2 (br s) | – | – |

| Cyclohexyl CH₂ | 1.1–2.3 (m) | 24–35 | Negative |

| Naphthalen-2-yl CH | 7.3–8.2 (m/d) | 125–135 | Positive |

| CO–N–CH₂ | 3.6–3.9 (q) | 40–45 | Negative |

| C=O | – | 168–170 | – |

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C18H21NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h4-7,10-12,17H,1-3,8-9,13H2,(H,19,20) |

InChI Key |

MZDBGODJCIINON-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Cyclohexyl-2-naphthalen-2-yl-acetamide and Analogs

*Calculated based on molecular formula C₁₈H₂₁NO.

Key Observations :

- Substituent Effects: The cyclohexyl group increases steric bulk and lipophilicity compared to morpholinoethyl or biphenyl substituents.

- Aromatic Systems :

Pharmacological Activities

Key Observations :

- Cytotoxicity: The morpholinoethyl analog () shows potent activity, likely due to the basic morpholine group enhancing cellular uptake or target binding.

- Anti-inflammatory Effects: Substituted phenoxy acetamides () highlight the role of electron-withdrawing groups (e.g., nitro, halogens) in modulating COX inhibition.

Physicochemical and Crystallographic Insights

- Crystal Packing : In N-cyclohexyl derivatives (e.g., ), hydrogen bonding between the amide N–H and carbonyl oxygen forms 1D chains, influencing solubility and stability .

- Solubility: Morpholinoethyl and biphenyl substituents () introduce polar or bulky groups, respectively, altering solubility compared to the hydrophobic cyclohexyl analog.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The El-Saghier reaction, as detailed in PMC studies, offers a green chemistry approach to synthesizing acetamide derivatives. For N-cyclohexyl-2-naphthalen-2-yl-acetamide, cyclohexylamine reacts with ethyl cyanoacetate under neat conditions at 70°C for 2 hours, forming a cyanoacetamido intermediate. Subsequent addition of ethyl glycinate hydrochloride induces cyclization, yielding the target compound via imidazolidin-4-one intermediates. This method avoids hazardous solvents, achieving yields up to 90% under optimized conditions (Table 1).

Table 1: Optimization of El-Saghier Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Neat | 90 |

| Temperature | 70°C | 90 |

| Catalyst | Triethylamine | 85 |

| Reaction Time | 2 hours | 90 |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Ligand and Solvent Selection

Carbodiimide-Mediated Amide Bond Formation

EDCl/DMAP Coupling Strategy

Google Patents disclose a method where 2-naphthoxyacetic acid reacts with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at room temperature for 4 hours, achieving 85% yield after column chromatography. This method is notable for its mild conditions and compatibility with acid-sensitive substrates.

Comparative Analysis with DCC/HOBt

Replacing EDCl with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in acetonitrile at 0°C reduces side products, albeit with a longer reaction time (18 hours).

Multi-Step Synthesis via Chloroacetylation

Chloroacetyl Chloride Intermediate

Although excluded from Smolecule’s methodology, PubChem data suggest that chloroacetylation of 2-naphthol could form a reactive intermediate. Subsequent nucleophilic attack by cyclohexylamine in DMSO at 60°C for 12 hours forms the acetamide bond, followed by hydrazine-mediated purification.

Yield Limitations and Byproduct Formation

This method faces challenges, including low yields (25%) due to competing hydrolysis reactions and the need for rigorous anhydrous conditions.

Solvent and Temperature Optimization Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclohexyl-2-naphthalen-2-yl-acetamide?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 2-naphthol derivatives with activated acetamide precursors. For example, in analogous syntheses (e.g., aryloxyacetamides), a base such as K₂CO₃ in DMF facilitates deprotonation of the hydroxyl group, followed by alkylation with propargyl bromide or similar reagents . Post-reaction, the product is typically extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via column chromatography. Monitoring via TLC (e.g., n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the molecular structure of This compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and cyclohexyl/naphthyl integration.

- Mass Spectrometry (MS): High-resolution MS for molecular ion ([M+H]⁺) validation.

- Infrared (IR) Spectroscopy: Identification of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds.

- Elemental Analysis: Confirmation of C, H, N percentages.

Structural ambiguity can be resolved via cross-validation with crystallographic data .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results for This compound be resolved?

- Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity. To address this:

- Density Functional Theory (DFT): Compare experimental XRD bond lengths/angles with optimized molecular geometries from computational models.

- Variable-Temperature NMR: Detect conformational flexibility or solvent interactions affecting solution-phase data.

- Twinned Crystallography: Use SHELXL’s twin refinement tools (BASF, TWIN commands) to model overlapping lattices in poorly diffracting crystals .

Q. What strategies optimize the reaction yield of This compound while minimizing byproducts?

- Answer: Key factors include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.

- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like oxidation or hydrolysis.

- Byproduct Analysis: LC-MS or GC-MS identifies impurities (e.g., unreacted naphthol), guiding iterative optimization .

Q. How does SHELXL refine the crystal structure of This compound in cases of weak diffraction or disorder?

- Answer: SHELXL employs:

- Twinning Refinement: For overlapping lattices, the

TWINandBASFcommands partition contributions from twin domains. - Disorder Modeling: Split atoms (e.g., cyclohexyl groups) into multiple positions with occupancy refinement.

- Hydrogen Bond Restraints: Apply

DFIX/DANGconstraints to stabilize H-bond networks in low-resolution datasets.

Validation tools likePLATONcheck for missed symmetry or solvent-accessible voids .

Q. What computational methods validate the electronic and steric effects of substituents in This compound?

- Answer: Advanced approaches include:

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich/poor regions affecting reactivity.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) from XRD data.

- Docking Studies: If bioactive, simulate ligand-receptor binding using AutoDock Vina or Schrödinger Suite.

These methods contextualize experimental observations (e.g., crystallization tendencies or solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.